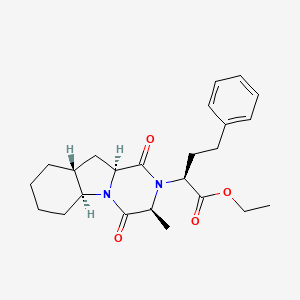

Trandolapril Diketopiperazine

Descripción general

Descripción

Trandolapril is an angiotensin-converting enzyme (ACE) inhibitor . It is used alone or together with other medicines to treat high blood pressure (hypertension) . Trandolapril works by blocking a substance in the body that causes the blood vessels to tighten. As a result, trandolapril relaxes the blood vessels, lowering blood pressure, and increasing the supply of blood and oxygen to the heart . It is also used to treat congestive heart failure .

Synthesis Analysis

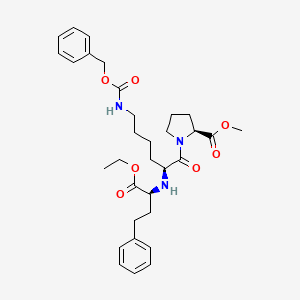

Trandolapril is a non-sulhydryl prodrug that belongs to the angiotensin-converting enzyme (ACE) inhibitor class of medications . It is metabolized to its biologically active diacid form, trandolaprilat, in the liver . A stereoselective synthesis of trandolapril has been reported, which includes the α-allylation of a protected L-pyroglutamic acid derivative, a highly diastereoselective Hosomi–Sakurai reaction, and a Ru-catalyzed ring-closing metathesis of a 4,5-diallylated proline .Molecular Structure Analysis

Trandolapril possesses a stable six-membered ring, which is an important pharmacophore . The molecular structure of trandolapril includes a bicyclic amino acid building block (trans-octahydro-1H-indole-2-carboxylic acid) .Chemical Reactions Analysis

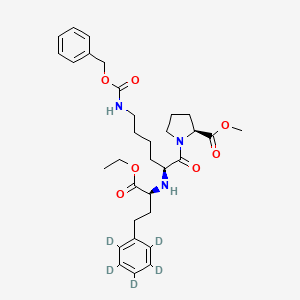

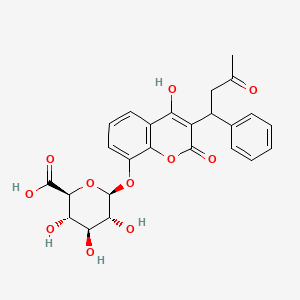

Trandolapril is metabolized to its biologically active diacid form, trandolaprilat, in the liver . Seven other metabolites, including diketopiperazine and glucuronide conjugated derivatives of trandolapril and trandolaprilat, have been identified .Aplicaciones Científicas De Investigación

Pharmacodynamics and Pharmacokinetics

Trandolapril, a non-sulfhydryl prodrug, is transformed in the liver to its active form, trandolaprilat, which inhibits the angiotensin-converting enzyme (ACE). This mechanism improves hemodynamic and cardiac parameters in patients with essential hypertension. It's effective in controlling blood pressure in mild to moderate hypertension and shows similar pharmacodynamics to other ACE inhibitors (Wiseman & McTavish, 1994).

Effects on Insulin Sensitivity and Lipid Concentrations

Trandolapril was examined for its effects on insulin sensitivity and lipid concentrations in hypertensive patients with Type 2 diabetes mellitus. Although it's a long-acting ACE inhibitor, the specific impact on insulin sensitivity needs further study (New, Bilous, & Walker, 2000).

Cardiovascular Effects

Research shows that trandolapril significantly impacts the reversal of structural hypertrophy of the myocardium and arterial wall, contributing to its antihypertensive properties. The drug's high affinity for ACE results in prolonged action and consistent blood pressure reduction over a 24-hour period (Duc & Brunner, 1992).

Role in Heart Failure and Myocardial Infarction

Trandolapril has shown efficacy in reducing the incidence of atrial fibrillation in patients with left ventricular dysfunction post-myocardial infarction. This indicates its potential role in managing complications associated with heart conditions (Pedersen, Bagger, Køber, & Torp-Pedersen, 1999).

Pharmacological Profile

Trandolapril's pharmacological profile is favorable, with a well-tolerated nature and efficacy in both hypertension and left ventricular systolic dysfunction after myocardial infarction. It provides 24-hour control of blood pressure and has been shown to protect against all-cause mortality in patients with left ventricular dysfunction (Guay, 2003).

Long-Term Impact in Diabetic Patients

Long-term treatment with trandolapril significantly reduced overall mortality and the risk of severe heart failure in diabetic patients with left ventricular dysfunction following an acute myocardial infarction. This suggests its considerable importance in diabetic patient management post-myocardial infarction (Gustafsson et al., 1999).

Clinical Trials and Evidence

Trandolapril's efficacy has been demonstrated in various clinical trials, underscoring its role in reducing mortality and morbidity in cardiovascular disorders. Its ability to significantly reduce cardiovascular mortality, sudden death, and progression to severe chronic heart failure in patients with evidence of left ventricular systolic dysfunction after an acute myocardial infarction is notable (Køber et al., 1995).

Potential Anti-Atherosclerotic Effects

Trandolapril has been observed to inhibit atherosclerosis in experimental models like the Watanabe heritable hyperlipidemic rabbit, suggesting its potential anti-atherosclerotic properties. This effect seems to be a class effect related to ACE inhibition (Chobanian, Haudenschild, Nickerson, & Hope, 1992).

Mecanismo De Acción

Target of Action

Trandolapril, the active form of Trandolapril Diketopiperazine, primarily targets the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by Trandolapril is the renin-angiotensin-aldosterone system (RAAS) . By inhibiting ACE, Trandolapril prevents the formation of ATII, a potent vasoconstrictor, leading to vasodilation . Additionally, the reduction in ATII levels results in decreased aldosterone secretion, reducing sodium and water reabsorption in the kidneys and further contributing to the reduction in blood pressure .

Pharmacokinetics

Trandolapril is rapidly absorbed and metabolized to trandolaprilat in the liver . The peak plasma levels and area under the curve (AUC) of trandolapril are dose-dependent . Trandolapril and trandolaprilat are excreted in urine and feces . The half-life of trandolapril is approximately 6 hours, while the effective half-life of trandolaprilat is 22.5 hours .

Action Environment

The action of Trandolapril can be influenced by various environmental factors. For instance, food can slow the absorption of Trandolapril . Additionally, the drug’s clearance is reduced in patients with renal impairment, leading to higher plasma concentrations of Trandolapril and trandolaprilat .

Análisis Bioquímico

Biochemical Properties

Trandolapril Diketopiperazine interacts with various enzymes and proteins. It is metabolized to its biologically active diacid form, trandolaprilat, in the liver . Trandolaprilat inhibits ACE, the enzyme responsible for the conversion of angiotensin I (ATI) to angiotensin II (ATII) .

Cellular Effects

This compound has a profound impact on cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it regulates blood pressure as a key component of the renin-angiotensin-aldosterone system (RAAS) .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to trandolaprilat in the liver . Trandolaprilat then inhibits ACE, preventing the conversion of ATI to ATII . This inhibition disrupts the RAAS, leading to the observed effects on blood pressure and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For example, it has been observed that the most pronounced reductions in blood pressure occur at 8 hours after administration, which is later than the peak plasma levels .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, in rats with an aortocaval fistula, Trandolapril substantially reduced electrical proarrhythmic remodeling and mortality, whereas the effect on cardiac hypertrophy was less pronounced .

Metabolic Pathways

This compound is involved in the RAAS metabolic pathway . It interacts with ACE, a key enzyme in this pathway . By inhibiting ACE, this compound disrupts the conversion of ATI to ATII, thereby affecting the overall RAAS pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It is absorbed rapidly, and its peak plasma levels and area under the curve (AUC) are dose-dependent .

Subcellular Localization

Given its role as an ACE inhibitor, it is likely to be found in locations where ACE is present, such as endothelial cells, epithelial cells, and neuroepithelial cells .

Propiedades

IUPAC Name |

ethyl (2S)-2-[(3S,5aS,9aR,10aS)-3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl]-4-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2O4/c1-3-30-24(29)20(14-13-17-9-5-4-6-10-17)25-16(2)22(27)26-19-12-8-7-11-18(19)15-21(26)23(25)28/h4-6,9-10,16,18-21H,3,7-8,11-15H2,1-2H3/t16-,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKUCMKAPHCGRFV-WTNASJBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N3C4CCCCC4CC3C2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N2[C@H](C(=O)N3[C@H]4CCCC[C@@H]4C[C@H]3C2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149881-40-3 | |

| Record name | RU-46178 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149881403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S,3aR,7aS)-1-[(2S)-2-{[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]-octahydro-1H-indole-2-carboxylic acid, lactam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RU-46178 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4768A319U6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl (5R)-5-[(1R,4E,7aR)-4-[(2E)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate](/img/structure/B588028.png)